molecular formula C9H20N2 B12446218 1-(4-Isopropylcyclohexyl)hydrazine

1-(4-Isopropylcyclohexyl)hydrazine

Cat. No.: B12446218
M. Wt: 156.27 g/mol
InChI Key: IPSVURDOTSHEPL-UHFFFAOYSA-N
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Description

1-(4-Isopropylcyclohexyl)hydrazine is a hydrazine derivative characterized by a cyclohexane ring substituted with an isopropyl group at the 4-position, attached to a hydrazine (-NH-NH₂) moiety.

Properties

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

(4-propan-2-ylcyclohexyl)hydrazine

InChI

InChI=1S/C9H20N2/c1-7(2)8-3-5-9(11-10)6-4-8/h7-9,11H,3-6,10H2,1-2H3

InChI Key

IPSVURDOTSHEPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(CC1)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Isopropylcyclohexyl)hydrazine can be synthesized through the reaction of 4-isopropylcyclohexanone with hydrazine hydrate under controlled conditions . The reaction typically involves heating the reactants in an appropriate solvent, such as ethanol, to facilitate the formation of the hydrazine derivative.

Industrial Production Methods: Industrial production of 1-(4-Isopropylcyclohexyl)hydrazine may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Isopropylcyclohexyl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Isopropylcyclohexyl)hydrazine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(4-Isopropylcyclohexyl)hydrazine involves its interaction with molecular targets, leading to various biochemical effects. The hydrazine group can form reactive intermediates that interact with cellular components, potentially leading to the inhibition of specific enzymes or the disruption of cellular processes . The exact molecular pathways and targets involved in its action are still under investigation.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent/Backbone Molecular Formula Molar Mass (g/mol) Key Properties/Applications References
1-(4-Isopropylcyclohexyl)hydrazine 4-Isopropylcyclohexyl + hydrazine C₉H₂₀N₂ 156.27 (calculated) High lipophilicity; potential for enhanced metabolic stability in drug design.
1-(4-Ethylcyclohexyl)hydrazine 4-Ethylcyclohexyl + hydrazine C₈H₁₈N₂ 142.24 Lower steric bulk vs. isopropyl analog; improved solubility in polar solvents.
(4-Ethylphenyl)hydrazine hydrochloride 4-Ethylphenyl + hydrazine (HCl salt) C₈H₁₂ClN₂ 186.65 Aromatic backbone increases π-π interactions; hydrochloride salt enhances aqueous solubility.
1-(4-Chlorophenyl)-1-methylhydrazine 4-Chlorophenyl + methylhydrazine C₇H₉ClN₂ 156.62 Electron-withdrawing Cl group increases acidity (pKa ~5–6); anticonvulsant activity noted in analogs.
(E)-[1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine 4-Methoxyphenyl + branched alkylidene C₁₃H₁₈N₂O 218.30 Methoxy group enhances electron density; used in coordination chemistry and catalysis.

Structural and Electronic Effects

  • Steric Bulk : The isopropylcyclohexyl group in the target compound introduces significant steric hindrance compared to ethylcyclohexyl () or phenyl derivatives (). This reduces nucleophilic reactivity but improves resistance to enzymatic degradation, a trait valuable in prodrug design .
  • Electronic Effects :
    • Electron-Donating Groups : The isopropyl group (via inductive effects) and methoxy group (via resonance) both increase electron density but differ in spatial orientation. Methoxy enhances aromatic conjugation, whereas isopropylcyclohexyl provides aliphatic hydrophobicity .
    • Electron-Withdrawing Groups : Chlorophenyl derivatives () exhibit higher acidity (lower pKa) due to the Cl substituent, enabling stronger hydrogen bonding in biological systems.

Physicochemical Properties

  • Lipophilicity : Cyclohexyl derivatives (e.g., 1-(4-ethylcyclohexyl)hydrazine) are more lipophilic than aromatic analogs, favoring blood-brain barrier penetration in neuroactive drugs . The isopropyl group further increases logP values (~3.5 estimated), enhancing membrane permeability.
  • Solubility : Hydrochloride salts (e.g., (4-Ethylphenyl)hydrazine hydrochloride) exhibit higher aqueous solubility (>50 mg/mL) compared to free bases (<10 mg/mL for cyclohexyl analogs) .

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